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molecular formula C11H10O B8738973 2-Isopropenylbenzofuran

2-Isopropenylbenzofuran

Cat. No. B8738973
M. Wt: 158.20 g/mol
InChI Key: YFXVTJNIUCYXIG-UHFFFAOYSA-N
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Patent
US05166204

Procedure details

3.10 g of 2-(1-hydroxy-1-methylethyl)benzofuran was dissolved in 100 ml of methylene chloride. Thereto were added 2.22 g of methanesulfonyl chloride and 3.92 g of triethylamine at 0° C. The mixture was stirred at room temperature for 4 hours, then washed with water, 1 N hydrochloric acid, an aqueous saturated sodium hydrogencarbonate solution and an aqueous saturated sodium chloride solution in this order, and dried over anhydrous magnesium sulfate. The solvent was removed by distillation under reduced pressure. The residue was purified by column chromatography (eluant: toluene) to obtain 2.44 g (yield: 88%) of 2-isopropenylbenzofuran as a colorless oily material.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.22 g
Type
reactant
Reaction Step Two
Quantity
3.92 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[C:2]([C:5]1[O:6][C:7]2[CH:13]=[CH:12][CH:11]=[CH:10][C:8]=2[CH:9]=1)([CH3:4])[CH3:3].CS(Cl)(=O)=O.C(N(CC)CC)C>C(Cl)Cl>[C:2]([C:5]1[O:6][C:7]2[CH:13]=[CH:12][CH:11]=[CH:10][C:8]=2[CH:9]=1)([CH3:4])=[CH2:3]

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
OC(C)(C)C=1OC2=C(C1)C=CC=C2
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.22 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
3.92 g
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water, 1 N hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
an aqueous saturated sodium hydrogencarbonate solution and an aqueous saturated sodium chloride solution in this order, and dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (eluant: toluene)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(=C)(C)C=1OC2=C(C1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 2.44 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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